REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:7][O:6][C:5]2([CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[O:4][CH2:3]1.[BH4-]>CO>[CH3:1][C:2]1([CH3:14])[CH2:3][O:4][C:5]2([CH2:8][CH2:9][CH:10]([OH:13])[CH2:11][CH2:12]2)[O:6][CH2:7]1
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
CC1(COC2(OC1)CCC(CC2)=O)C
|
Name
|
|
Quantity
|
3026 mg
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting mixture overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Type
|
WASH
|
Details
|
Wash the residue with hydrochloric acid 0.1M
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
|
Smiles
|
CC1(COC2(OC1)CCC(CC2)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |